![molecular formula C27H26FN5O2 B2421674 {4-[(6-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]phenyl}dimethylamine CAS No. 1251585-09-7](/img/structure/B2421674.png)

{4-[(6-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]phenyl}dimethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

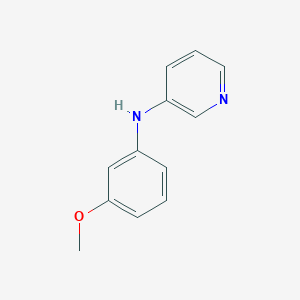

The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted with an ethyl group at the 6-position and a methyl group at the 5-position. The 7-position of the pyrimidine ring is connected to a phenyl ring through a sulfur atom. The phenyl ring is further substituted with a dimethylamine group .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with a [1,2,4]triazolo[1,5-a]pyrimidine core can be synthesized through various methods . One common method involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the [1,2,4]triazolo[1,5-a]pyrimidine core, along with the various substituents . The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the [1,2,4]triazolo[1,5-a]pyrimidine core and the various substituents . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the [1,2,4]triazolo[1,5-a]pyrimidine core would likely contribute to its polarity and solubility .Scientific Research Applications

Chemical Synthesis and Structure Analysis : A study by Desenko et al. (1998) explored the cyclocondensation of similar triazolopyrimidine compounds, contributing to the understanding of their chemical structure and synthesis methods (Desenko, Komykhov, Orlov, & Meier, 1998).

Potential Antitumor Activities : Gomha, Muhammad, and Edrees (2017) synthesized a novel compound closely related to triazolopyrimidine and investigated its in vitro antitumor activities, indicating high potency against certain human cancer cell lines (Gomha, Muhammad, & Edrees, 2017).

Mechanistic Insights into Chemical Reactions : Lashmanova et al. (2019) prepared triazolopyrimidines by reducing related compounds and discussed the mechanism of these reactions, including transition cage structure (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).

Antibacterial Activity : A study by Lahmidi et al. (2019) focused on the synthesis and characterization of a pyrimidine derivative, showing potential antibacterial activity against various microbial strains (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).

Tuberculostatic Activity : Research by Titova et al. (2019) synthesized structural analogs of triazolopyrimidine and evaluated their tuberculostatic activity, analyzing structure-activity relations (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Potential Antiasthma Agents : Medwid et al. (1990) prepared triazolopyrimidines and found them to be active as mediator release inhibitors, which could be significant for antiasthma treatments (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).

Spectral, DFT, and Molecular Docking Analyses : Sert et al. (2020) conducted a comprehensive study on a triazolopyrimidine compound, covering its synthesis, theoretical calculations, and molecular docking analyses, indicating its potential as a cancer treatment inhibitor (Sert, Lahmidi, El Hafi, Gökce, Essassi, Ejjoumamany, & Mague, 2020).

Green Chemistry in Synthesis : Khaligh et al. (2020) introduced an eco-friendly method for preparing triazolopyrimidine derivatives, highlighting the importance of green chemistry principles in the synthesis process (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to possess various biological properties . They can act as antifungal, antitubercular, and antibacterial agents . They are also reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators .

Mode of Action

It’s worth noting that similar compounds have shown the ability to interact with their targets and cause significant changes . For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have demonstrated the ability to destabilize the RT heterodimer, confirming an allosteric binding at the interface between p51 and p66 RT subunits .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways . For instance, complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites and can also be used in treating cancer .

Pharmacokinetics

A related compound showed marked increase in alk5 inhibitory activity, kinase selectivity, and oral bioavailability when a quinoxalin-6-yl moiety was replaced with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety .

Result of Action

Compounds with similar structures have shown moderate antiproliferative activities against three cancer cells, with ic 50 values < 80 μm .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under various conditions . For instance, the condensation of hydrazides with aminopyrimidine Shiff bases under the mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .

Future Directions

properties

IUPAC Name |

1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN5O2/c1-18(19-7-3-2-4-8-19)30-26(34)20-12-15-33(16-13-20)25-23(11-6-14-29-25)27-31-24(32-35-27)21-9-5-10-22(28)17-21/h2-11,14,17-18,20H,12-13,15-16H2,1H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYJKDFBQXUBQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-4-ethoxybenzamide](/img/structure/B2421593.png)

![Ethyl 5-(benzo[d]thiazole-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2421594.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2421597.png)

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2421598.png)

![2-[2-(2-Methylimidazol-1-yl)ethyl]triazole](/img/structure/B2421599.png)

![5-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2421603.png)

![N'-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2421604.png)

![5-Chloro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2421609.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2421610.png)

![benzyl 2-{8-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2421612.png)